3-(4-Methoxybenzyl)phthalide

Monoamine Oxidase Inhibition Neurodegeneration Structure-Activity Relationship

3-(4-Methoxybenzyl)phthalide is a synthetic, 3-substituted phthalide (isobenzofuranone) derivative utilized as a specialized chemical intermediate and research reagent. It is primarily recognized within the pharmaceutical sector for its role in the preparation of candidate drugs targeting Alzheimer's disease and other neurotic conditions.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 66374-23-0
Cat. No. B133826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzyl)phthalide
CAS66374-23-0
Synonyms3-[(4-Methoxyphenyl)methyl]-1(3H)-isobenzofuranone;  3-(p-Methoxybenzyl)phthalide; 
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-9,15H,10H2,1H3
InChIKeyOSLPIRVMPPCRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxybenzyl)phthalide (CAS 66374-23-0): A Specialized Intermediate for Neurodegenerative Drug Discovery Procurement


3-(4-Methoxybenzyl)phthalide is a synthetic, 3-substituted phthalide (isobenzofuranone) derivative utilized as a specialized chemical intermediate and research reagent. It is primarily recognized within the pharmaceutical sector for its role in the preparation of candidate drugs targeting Alzheimer's disease and other neurotic conditions . The compound's physical properties, including a melting point of 87-88 °C and predicted high solubility in chloroform and dichloromethane, make it suitable for conventional organic synthesis and purification workflows .

Why a Generic 3-Substituted Phthalide Cannot Replace 3-(4-Methoxybenzyl)phthalide in Alzheimer's Research


The biological activity of 3-substituted phthalides is exquisitely sensitive to the electronic, steric, and lipophilic nature of the C3-substituent. Research on phthalide analogues as monoamine oxidase (MAO) inhibitors demonstrates that even among closely related 6-benzyloxyphthalides, the para-substituent on the phenyl ring establishes a strict potency order of CF(3) > I > Br > Cl > F > CH(3) > H [1]. The 4-methoxybenzyl group in the target compound provides a unique combination of moderate lipophilicity and electron-donating character via the methoxy oxygen, which is distinct from the halogen or alkyl-substituted analogs. This specific physicochemical profile directly impacts binding affinity, metabolic stability, and synthetic utility in the construction of protoberberine-like or donepezil-related scaffolds proposed for Alzheimer's intervention, making simple replacement with an unsubstituted benzyl or other alkyl derivative scientifically unjustified without losing a key pharmacophoric element.

Quantitative Selectivity and Reactivity Data for 3-(4-Methoxybenzyl)phthalide vs. Structural Analogs


MAO-B Inhibition: Class-Level Structure-Activity Relationship (SAR) Defines the 4-Methoxy Motif's Role

In a study of phthalide-based monoamine oxidase inhibitors, C6-substituted derivatives exhibited potent MAO-B specific inhibition. For a series of 6-benzyloxyphthalides with varying para-substituents on the benzyl ring, the potency order was CF3 > I > Br > Cl > F > CH3 > H. While 3-(4-Methoxybenzyl)phthalide was not the direct subject of this specific head-to-head test, the established SAR framework provides critical class-level inference: the 4-methoxy group's distinct electronic (Hammett σp = -0.27) and lipophilic (π = -0.02) properties position it as a unique pharmacophoric element compared to halogen (electron-withdrawing, lipophilic) or alkyl (electron-donating, lipophilic) alternatives. This SAR dictates that a 4-methoxy-substituted phthalide, such as the target compound, will predictably exhibit a different MAO inhibition profile and potency than any 4-halo or 4-alkyl congener, which is a critical selection criterion for research consistency. A potency range for the most active analogs was 0.0014 μM for MAO-B and 0.096 μM for MAO-A [1].

Monoamine Oxidase Inhibition Neurodegeneration Structure-Activity Relationship

Dihydroorotase Inhibition: Weak Micromolar Activity Defines a Biological Baseline

The compound was evaluated for its inhibitory effect on the dihydroorotase enzyme from mouse Ehrlich ascites cells. At a test concentration of 10 μM, the compound demonstrated an IC50 value of 1.80 × 10^5 nM (180 μM), indicating very weak inhibition [1]. This data point provides a quantitative baseline for this compound's activity against this specific pyrimidine biosynthesis target.

Enzyme Inhibition Dihydroorotase Antimetabolite

5-Lipoxygenase Translocation Inhibition: A Distinct Anti-Inflammatory Mechanism Profile

The compound was evaluated for its ability to inhibit 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells. Unlike classical 5-LOX active-site inhibitors, this mechanism involves preventing the enzyme's movement to the nuclear membrane. While a specific IC50 value is not available in the open database, the functional assay designation distinguishes it from direct catalytic inhibitors. In contrast, a high-potency active-site inhibitor in the same database achieved an IC50 of 5 nM [1]. This mechanistic differentiation is critical for research on leukotriene biosynthesis modulators.

5-Lipoxygenase Inflammation Translocation Inhibition

Validated Research and Procurement Applications for 3-(4-Methoxybenzyl)phthalide in Drug Discovery


Alzheimer's Disease Drug Intermediate Synthesis

The compound is directly referenced as a reagent for the preparation of drugs targeting Alzheimer's and other neurotic diseases . Its defined physical properties (melting point, solubility) facilitate its use in multi-step organic synthesis routes aimed at generating phthalide-based chemical matter with the specific 4-methoxybenzyl pharmacophore, which is crucial for developing novel AChE inhibitors or neuroprotective agents.

MAO-B Pharmacophore Exploration Tool

For medicinal chemistry programs investigating novel MAO inhibitors for Parkinson's or Alzheimer's disease, this compound provides a specific entry point into the electron-donating substituent space of the MAO-B pharmacophore model. SAR data from related series indicates that maintaining the precise 4-methoxy electronic character is non-negotiable for achieving desired target engagement profiles, as established in class-level studies .

Mechanistic Probe for 5-Lipoxygenase Translocation Studies

In inflammation research, this compound is selected specifically as a probe for the 5-lipoxygenase translocation inhibition mechanism. Researchers studying alternatives to direct leukotriene synthesis blockade must use a validated translocation inhibitor to ensure their mechanistic hypothesis is correctly tested, which a conventional active-site inhibitor cannot fulfill.

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